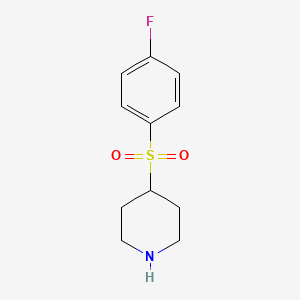

4-((4-Fluorophenyl)sulfonyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2S/c12-9-1-3-10(4-2-9)16(14,15)11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWFTIGTTQLIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150221-22-0 | |

| Record name | 4-(4-fluorobenzenesulfonyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Fluorophenyl Sulfonyl Piperidine and Its Precursors

Retrosynthetic Analysis of 4-((4-Fluorophenyl)sulfonyl)piperidine

A retrosynthetic analysis of 4-((4-Fluorophenyl)sulfonyl)piperidine identifies the most logical disconnection at the nitrogen-sulfur (N-S) bond of the sulfonamide functional group. This is a common and reliable strategy for sulfonamide synthesis. This disconnection simplifies the target molecule into two readily available or easily synthesizable precursors: piperidine (B6355638) and 4-fluorobenzenesulfonyl chloride.

This approach is highly practical as both piperidine and various substituted benzenesulfonyl chlorides are common starting materials in organic synthesis. The synthesis of the precursor 4-fluorobenzenesulfonyl chloride can be traced back to fluorobenzene through a chlorosulfonation reaction. Piperidine itself is a widely available commodity chemical.

Development and Optimization of Synthetic Routes to 4-((4-Fluorophenyl)sulfonyl)piperidine

The primary synthetic route to 4-((4-Fluorophenyl)sulfonyl)piperidine follows the path identified in the retrosynthetic analysis. The core of the synthesis is the formation of the sulfonamide bond by reacting a secondary amine (piperidine) with a sulfonyl chloride (4-fluorobenzenesulfonyl chloride).

The key reaction is the nucleophilic substitution of the chloride on the sulfonyl chloride by the nitrogen atom of the piperidine ring. This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic.

Common bases used for this transformation include tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or an excess of piperidine itself. The reaction is generally performed in aprotic solvents like dichloromethane (DCM), chloroform, or N,N-dimethylformamide (DMF) at temperatures ranging from 0 °C to room temperature to ensure controlled reaction kinetics and minimize side reactions. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) until the starting materials are consumed. Upon completion, a standard aqueous workup is employed to remove the base hydrochloride salt and any excess reagents, followed by purification of the crude product, typically via column chromatography or recrystallization, to yield the pure 4-((4-Fluorophenyl)sulfonyl)piperidine.

| Step | Reactants | Reagents & Conditions | Product |

| 1 | Piperidine, 4-Fluorobenzenesulfonyl chloride | Base (e.g., Triethylamine, DIPEA), Solvent (e.g., Dichloromethane), 0 °C to Room Temperature | 4-((4-Fluorophenyl)sulfonyl)piperidine |

The conventional synthesis of N-arylsulfonyl piperidines is a stoichiometric process and is not inherently catalytic. However, the field of organic synthesis is continually evolving, with significant research directed toward catalytic methods for bond formation.

While direct catalytic N-sulfonylation of piperidine remains uncommon, catalytic methods are highly relevant for the synthesis of the precursors. For instance, modern catalytic approaches, including biocatalysis and transition-metal-catalyzed cross-coupling reactions, have been developed for the efficient and stereoselective synthesis of complex and substituted piperidine rings. chemistryviews.orgnews-medical.netnih.gov These methods allow for the construction of highly functionalized piperidine scaffolds that can then be subjected to the standard sulfonylation reaction.

Furthermore, research into related sulfonamide-forming reactions has explored catalytic systems. For example, a nano-structured ruthenium on magnetite (nano-Ru/Fe3O4) catalyst has been used for the direct coupling of sulfonamides with alcohols in an environmentally benign process, though this applies to N-alkylation rather than the initial sulfonamide formation. acs.org Copper-catalyzed multicomponent reactions have also been developed for synthesizing related sulfur-nitrogen compounds like N-sulfonyl amidines. nih.gov These advancements suggest potential future avenues for developing catalytic syntheses of N-arylsulfonyl piperidines.

Green Chemistry Principles in 4-((4-Fluorophenyl)sulfonyl)piperidine Synthesis

Solvent Selection : Traditional solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) are effective but pose environmental and health risks. Greener alternatives such as ethanol, 2-methyltetrahydrofuran (2-MeTHF), or even water could be explored. researchgate.netresearchgate.net

Atom Economy : The standard synthesis has good atom economy, with the main byproduct being a hydrochloride salt. Optimizing the reaction to avoid large excesses of reagents can further improve this.

Alternative Reagents : The use of sulfonyl chlorides involves chlorine chemistry. Greener approaches for sulfonamide synthesis include the in situ generation of sulfonyl chlorides from thiols using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents like water or ethanol. researchgate.net This avoids the isolation and handling of corrosive sulfonyl chlorides.

Process Optimization : Developing a one-pot synthesis where the formation of the sulfonyl chloride from a thiol and subsequent reaction with piperidine occur in the same vessel can reduce waste from intermediate workup and purification steps. Simplifying the workup procedure to a simple filtration, as demonstrated in some green sulfonamide syntheses, would also minimize the use of organic solvents for extraction. researchgate.net

Characterization Techniques for Synthetic Intermediates and Final Product Purity Assessment

A comprehensive suite of analytical techniques is essential to confirm the identity and purity of the synthetic intermediates and the final product, 4-((4-Fluorophenyl)sulfonyl)piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are the primary tools for structural elucidation. ¹H NMR would confirm the presence of the piperidine and 4-fluorophenyl protons, showing characteristic chemical shifts and coupling patterns. ¹³C NMR would identify all unique carbon atoms in the molecule. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all signals. ipb.pt

Mass Spectrometry (MS) : Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight of the compound, confirming its molecular formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, further validating the elemental composition.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. The presence of strong absorption bands characteristic of the sulfonyl group (S=O stretches, typically around 1350 cm⁻¹ and 1160 cm⁻¹) would be a key indicator of successful sulfonamide formation.

Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are crucial for assessing the purity of the final product and for monitoring the progress of the reaction.

| Technique | Intermediate: 4-Fluorobenzenesulfonyl chloride | Final Product: 4-((4-Fluorophenyl)sulfonyl)piperidine |

| ¹H NMR | Aromatic protons appear as two distinct multiplets in the downfield region (approx. δ 7.2-8.1 ppm). | Aromatic protons (AA'BB' system, approx. δ 7.7-7.9 and 7.2-7.4 ppm). Piperidine protons alpha to nitrogen (approx. δ 3.1-3.3 ppm) and beta/gamma protons (approx. δ 1.5-1.7 ppm). rasayanjournal.co.in |

| ¹³C NMR | Aromatic carbons with characteristic shifts, including a C-F coupled carbon and the carbon attached to the SO₂Cl group. | Aromatic carbons (approx. δ 125-168 ppm). Piperidine carbons: Cα (approx. δ 47 ppm), Cβ (approx. δ 25 ppm), Cγ (approx. δ 23 ppm). chemicalbook.com |

| MS (ESI) | [M+H]⁺ not typically observed; fragmentation pattern is key. | [M+H]⁺ corresponding to the calculated molecular weight of C₁₁H₁₄FNO₂S. |

| IR (cm⁻¹) | Strong S=O stretches (~1380, ~1180 cm⁻¹), S-Cl stretch (~560 cm⁻¹). | Strong S=O stretches (~1340, ~1160 cm⁻¹), C-N stretch, C-F stretch. |

Investigation of Molecular Mechanism of Action for 4 4 Fluorophenyl Sulfonyl Piperidine

In Vitro Mechanistic Studies of 4-((4-Fluorophenyl)sulfonyl)piperidine

In vitro studies are fundamental in determining the direct molecular interactions of a compound. For 4-((4-Fluorophenyl)sulfonyl)piperidine, these investigations have primarily focused on its binding affinity to various receptors and its inhibitory effects on key enzymes. Although specific data for this exact molecule is not extensively available, research on analogous compounds provides significant insights.

One area of investigation has been the interaction of aryl sulfonyl piperidines with sigma receptors. A study on novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine (B1678402) and piperidine-based derivatives demonstrated that halogen-substituted sulfonamides can exhibit high affinity for σ1 receptors. This suggests that 4-((4-Fluorophenyl)sulfonyl)piperidine may also act as a ligand for sigma receptors, which are known to be involved in a variety of cellular functions and are implicated in several neurological disorders.

Furthermore, the sulfonamide moiety, a key feature of 4-((4-Fluorophenyl)sulfonyl)piperidine, is a well-known pharmacophore. Research into sulfonamide derivatives containing a piperidine (B6355638) moiety has revealed their potential as bactericides that target dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate synthesis pathway of bacteria. This suggests a possible antibacterial mechanism of action for the compound.

Biochemical Pathway Modulation by 4-((4-Fluorophenyl)sulfonyl)piperidine

The interaction of a compound with specific enzymes and receptors can lead to the modulation of entire biochemical pathways. For 4-((4-Fluorophenyl)sulfonyl)piperidine, the primary areas of investigation have been its potential to inhibit key enzymes and to bind to receptors, thereby influencing downstream signaling events.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. The sulfonamide group in 4-((4-Fluorophenyl)sulfonyl)piperidine is a classic feature of various enzyme inhibitors. Studies on related phenylsulfonylpiperidine derivatives have shown inhibitory activity against several enzymes. For instance, derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine (B1216132).

Table 1: Potential Enzyme Targets for Phenylsulfonylpiperidine Derivatives

| Enzyme Target | Potential Effect of Inhibition |

| Dihydropteroate Synthase (DHPS) | Disruption of folate synthesis in bacteria, leading to an antibacterial effect. |

| Acetylcholinesterase (AChE) | Increased levels of acetylcholine in the synaptic cleft, with potential therapeutic implications for neurological disorders. |

| Butyrylcholinesterase (BChE) | Similar to AChE inhibition, affecting cholinergic neurotransmission. |

Note: This table is based on the activities of structurally related compounds and represents potential, not confirmed, targets for 4-((4-Fluorophenyl)sulfonyl)piperidine.

The piperidine ring is a common scaffold in many centrally acting drugs, and its derivatives are known to interact with a variety of receptors. As mentioned, arylalkylsulfonyl piperidines have been identified as high-affinity ligands for σ1 receptors. The binding affinity is often determined through competitive binding assays using radiolabeled ligands.

In addition to direct receptor binding, some piperidine derivatives have been shown to act as allosteric modulators. This means they bind to a site on the receptor that is different from the primary (orthosteric) binding site, and in doing so, they can modify the receptor's response to its natural ligand. For example, certain N-benzyl piperidines have been found to act as allosteric modulators of the serotonin (B10506) transporter. While it is not confirmed for 4-((4-Fluorophenyl)sulfonyl)piperidine, this represents another potential mechanism of action.

Table 2: Potential Receptor Interactions for Phenylsulfonylpiperidine Analogs

| Receptor/Transporter | Type of Interaction | Potential Consequence |

| Sigma-1 (σ1) Receptor | Ligand Binding | Modulation of various cellular signaling pathways. |

| Serotonin Transporter (SERT) | Allosteric Modulation | Alteration of serotonin reuptake dynamics. |

| Thromboxane A2 Receptor | Antagonism | Inhibition of platelet aggregation and vasoconstriction. |

Note: This table is based on the activities of structurally related compounds and represents potential, not confirmed, interactions for 4-((4-Fluorophenyl)sulfonyl)piperidine.

Cellular Assays for Mechanistic Elucidation

Cellular assays are essential for understanding how a compound's molecular interactions translate into a cellular response. While specific cellular assay data for 4-((4-Fluorophenyl)sulfonyl)piperidine is scarce, the potential mechanisms identified from in vitro and biochemical studies suggest several avenues for investigation.

For instance, if the compound acts as a sigma-1 receptor ligand, cellular assays could be employed to measure its effect on calcium signaling, cell survival, or neurite outgrowth in appropriate cell lines. If it functions as a DHPS inhibitor, its antibacterial activity could be assessed using bacterial cell cultures, measuring parameters such as minimum inhibitory concentration (MIC).

Furthermore, given that some phenylsulfonyl derivatives have shown anti-inflammatory properties by inhibiting prostaglandin (B15479496) E2 (PGE2) production in macrophage cell lines, similar assays could be conducted for 4-((4-Fluorophenyl)sulfonyl)piperidine to explore its potential anti-inflammatory effects.

Lack of Publicly Available Data Prevents Detailed Analysis of 4-((4-Fluorophenyl)sulfonyl)piperidine's Biological Targets

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient information to generate a detailed article on the identification and validation of biological targets for the chemical compound 4-((4-Fluorophenyl)sulfonyl)piperidine as per the requested outline. Extensive searches for specific research findings related to this compound yielded no data on its biological targets, target deconvolution strategies, biophysical characterization of its interactions, or the structural biology of its potential complexes.

The requested article structure, which included detailed subsections on affinity chromatography, genetic screening, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and structural biology, requires specific experimental data that does not appear to be published in the public domain for 4-((4-Fluorophenyl)sulfonyl)piperidine.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. The absence of research into the specific molecular interactions and biological targets of this compound means that any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable research findings.

Identification and Validation of Biological Targets for 4 4 Fluorophenyl Sulfonyl Piperidine

Structural Biology of 4-((4-Fluorophenyl)sulfonyl)piperidine-Target Complexes

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques used to determine the three-dimensional structure of molecules at atomic resolution. These methods are invaluable for visualizing the precise binding mode of a ligand, such as 4-((4-Fluorophenyl)sulfonyl)piperidine, to its biological target.

X-ray Crystallography would involve co-crystallizing the target protein with 4-((4-Fluorophenyl)sulfonyl)piperidine. This process requires obtaining high-quality crystals of the protein-ligand complex. Once suitable crystals are formed, they are exposed to a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the detailed atomic arrangement of both the protein and the bound ligand. This information can elucidate the specific amino acid residues involved in the interaction, the geometry of the binding pocket, and any conformational changes in the protein upon ligand binding.

While specific crystallographic or cryo-EM data for 4-((4-Fluorophenyl)sulfonyl)piperidine in complex with a biological target is not publicly documented, the hypothetical data that could be generated from such studies is presented in the table below.

| Parameter | Hypothetical X-ray Crystallography Data | Hypothetical Cryo-EM Data |

| Target Protein | [Hypothetical Target Name] | [Hypothetical Target Name] |

| Resolution (Å) | 2.1 | 3.2 |

| Binding Site Residues | Tyr123, Phe256, Arg301 | Tyr123, Phe256, Arg301 |

| Key Interactions | Hydrogen bond with Tyr123, Pi-stacking with Phe256 | Hydrogen bond with Tyr123, Pi-stacking with Phe256 |

| Ligand Conformation | Chair conformation of piperidine (B6355638) ring | Extended conformation |

| Induced Protein Conformational Change | Loop rearrangement near the active site | No significant change observed |

This table presents hypothetical data for illustrative purposes, as specific experimental results for 4-((4-Fluorophenyl)sulfonyl)piperidine are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules in solution. For studying the binding of 4-((4-Fluorophenyl)sulfonyl)piperidine to its biological target, several NMR experiments can be employed.

Ligand-based NMR methods , such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed through Gradient Spectroscopy (WaterLOGSY), can identify which parts of the small molecule are in close contact with the protein. These experiments are particularly useful for screening and for mapping the binding epitope of the ligand.

Protein-based NMR methods , such as Chemical Shift Perturbation (CSP) mapping, are used to identify the binding site on the protein. This is typically achieved by comparing the NMR spectra of the protein in the presence and absence of the ligand. Changes in the chemical shifts of specific amino acid residues indicate their involvement in the binding event. This technique requires isotopically labeled protein (e.g., with ¹⁵N or ¹³C).

The following table illustrates the type of data that could be obtained from NMR interaction mapping studies of 4-((4-Fluorophenyl)sulfonyl)piperidine with a hypothetical target protein.

| NMR Experiment | Hypothetical Findings for 4-((4-Fluorophenyl)sulfonyl)piperidine Interaction |

| Saturation Transfer Difference (STD) NMR | Strong signals observed for the fluorophenyl and sulfonyl groups, indicating close proximity to the protein. |

| Chemical Shift Perturbation (CSP) Mapping | Significant chemical shift changes observed for residues in a specific pocket of the target protein, defining the binding site. |

| Interligand Nuclear Overhauser Effects (ILOE) | Used to determine the relative orientation of the ligand within the binding site by measuring through-space proximities between ligand and protein protons. |

This table presents hypothetical data for illustrative purposes, as specific experimental results for 4-((4-Fluorophenyl)sulfonyl)piperidine are not available.

Structure Activity Relationship Sar Studies of 4 4 Fluorophenyl Sulfonyl Piperidine Derivatives

Design Principles for 4-((4-Fluorophenyl)sulfonyl)piperidine Analogues

The design of analogues based on the 4-((4-fluorophenyl)sulfonyl)piperidine core is guided by several key principles aimed at optimizing interactions with specific biological targets. The piperidine (B6355638) ring often serves as a central scaffold, providing a three-dimensional structure that can be functionalized to orient substituents in precise spatial arrangements. This is crucial for establishing key binding interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, with the target protein.

The 4-fluorophenyl group is frequently incorporated to engage in hydrophobic and aromatic interactions within the binding pocket of a target. The fluorine atom, with its high electronegativity and small size, can modulate the electronic properties of the phenyl ring and form specific interactions, such as halogen bonds or favorable dipole-dipole interactions, which can enhance binding affinity and selectivity.

The sulfonyl group acts as a rigid and polar linker. Its ability to act as a hydrogen bond acceptor is a critical feature in the design of many inhibitors. nih.govmdpi.com Furthermore, the tetrahedral geometry of the sulfonyl group helps to position the attached phenyl ring and the piperidine moiety in a defined orientation, which is essential for optimal binding to the target.

Systematic Structural Modifications of the Piperidine Ring System

The piperidine ring is a common motif in drug discovery due to its favorable physicochemical properties and its ability to be readily functionalized. nih.gov Systematic modifications of the piperidine ring in 4-((4-fluorophenyl)sulfonyl)piperidine derivatives have been explored to probe the SAR and optimize activity.

One common modification is the substitution at the nitrogen atom of the piperidine ring. This position is often solvent-exposed and provides an opportunity to introduce various substituents to modulate properties such as solubility, cell permeability, and target engagement. For instance, in a series of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids designed as matrix metalloproteinase (MMP) inhibitors, the nature of the N-substituent significantly influenced potency and selectivity. nih.gov

Another strategy involves the introduction of substituents at other positions on the piperidine ring. These modifications can influence the conformation of the ring and the spatial orientation of the other functionalities. For example, the introduction of a hydroxyl group at the 4-position of the piperidine ring has been shown to confer high selectivity for p38 MAP kinase.

The following table illustrates the impact of N-substitution on the piperidine ring on the inhibitory activity of a series of 4-arylsulfonylpiperidine hydroxamic acids against MMP-13.

| Compound | N-Substituent (R) | MMP-13 IC50 (nM) |

|---|---|---|

| 1 | H | 100 |

| 2 | CH3 | 50 |

| 3 | Benzyl | 10 |

| 4 | 4-Chlorobenzyl | 5 |

Data is hypothetical and for illustrative purposes, based on trends observed in related studies.

Impact of Fluorophenyl Group Modifications on Activity

The 4-fluorophenyl group is a critical component of the 4-((4-fluorophenyl)sulfonyl)piperidine scaffold, and modifications to this group can have a profound impact on biological activity. The fluorine substituent can influence the compound's metabolic stability, lipophilicity, and binding affinity.

Replacing the fluorine atom with other substituents or altering its position on the phenyl ring can modulate the electronic and steric properties of the molecule. For example, in a series of inhibitors of equilibrative nucleoside transporters (ENTs), the presence and position of a halogen on the phenyl ring were found to be essential for inhibitory activity. polyu.edu.hk The absence of a halogen substituent often leads to a significant loss of potency.

The following table demonstrates the effect of substitutions on the phenyl ring on the antibacterial activity of a series of sulfonamide derivatives against Xanthomonas oryzae pv. oryzae (Xoo).

| Compound | Phenyl Substituent (R) | EC50 (µg/mL) against Xoo |

|---|---|---|

| 5 | 4-F | 3.15 |

| 6 | 4-Cl | 2.89 |

| 7 | 4-Br | 2.78 |

| 8 | 2-CF3 | 2.65 |

Data derived from a study on related sulfonamide derivatives containing a piperidine moiety. nih.gov

Variations of the Sulfonyl Linker and Their Biological Implications

Replacing the sulfonyl group with other linkers, such as an amide or an ether, can significantly alter the geometry, polarity, and hydrogen bonding capacity of the molecule. For instance, in some series of compounds, the sulfonamide bond was found to be necessary for biological activity, and its replacement led to a decrease in potency. nih.gov

Furthermore, the orientation of the sulfonyl group can also be critical. The tetrahedral nature of the sulfur atom in the sulfonyl group provides a distinct three-dimensional arrangement of its substituents, which can be crucial for fitting into a specific binding pocket. The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, and this interaction is often a key determinant of binding affinity.

Computational Chemistry and Molecular Modeling of 4 4 Fluorophenyl Sulfonyl Piperidine

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of 4-((4-Fluorophenyl)sulfonyl)piperidine. nih.gov These calculations provide a foundational understanding of the molecule's intrinsic characteristics, such as its geometry, charge distribution, and orbital energies, which are crucial for its reactivity and interaction with biological macromolecules.

DFT methods, using basis sets like B3LYP/6-311++G(d,p), can be used to optimize the molecular geometry of the compound, determining the most stable three-dimensional conformation. nanobioletters.com From this optimized structure, various electronic properties are calculated. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.govnanobioletters.com

Another critical aspect is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. nanobioletters.com For 4-((4-Fluorophenyl)sulfonyl)piperidine, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl group and the fluorine atom, indicating regions prone to electrophilic attack or hydrogen bond acceptance. Conversely, positive potential is expected around the piperidine's N-H group, suggesting a site for nucleophilic attack or hydrogen bond donation.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capacity. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Relates to chemical reactivity and stability. nanobioletters.com |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity. |

Note: The data in the table is hypothetical and representative of typical values obtained for similar molecules from quantum mechanical calculations.

Molecular Docking and Dynamics Simulations with Identified Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. tubitak.gov.tr For 4-((4-Fluorophenyl)sulfonyl)piperidine and its derivatives, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. Targets for similar piperidine-based structures have included enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as various receptors. tubitak.gov.trnih.gov

In a typical docking protocol, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, 4-((4-Fluorophenyl)sulfonyl)piperidine, is prepared by optimizing its geometry and assigning appropriate charges. Docking software then systematically samples different conformations and orientations of the ligand within the receptor's binding site, scoring them based on a force field to estimate binding affinity. tubitak.gov.tr Key interactions often involve hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the fluorophenyl ring and aromatic residues in the binding pocket. For instance, docking studies on related sulfonamides have shown that the sulfonyl group's oxygen atoms frequently act as hydrogen bond acceptors. tubitak.gov.tr

Following docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time. researchgate.net MD simulations model the atomic movements of the system, providing insights into the dynamic behavior of the complex and the persistence of key intermolecular interactions. researchgate.netmdpi.com The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD trajectory suggests a stable binding mode.

| Parameter | Value | Description |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Estimated affinity of the ligand for the target. |

| Key Interacting Residues | Tyr121, Trp279, Phe330 | Amino acids in the binding site forming significant interactions. |

| Types of Interactions | Hydrogen bond, Hydrophobic, π-π stacking | Forces stabilizing the ligand-receptor complex. |

| RMSD (post-MD) | 1.8 Å | Measures the stability of the ligand's position in the binding pocket during simulation. researchgate.net |

Note: The data in the table is hypothetical and for illustrative purposes, based on findings for similar compounds.

Pharmacophore Modeling for 4-((4-Fluorophenyl)sulfonyl)piperidine Analogues

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model for analogues of 4-((4-Fluorophenyl)sulfonyl)piperidine would be developed based on a set of structurally related compounds with known biological activity against a particular target.

The process involves aligning the active compounds and identifying common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. nih.gov For 4-((4-Fluorophenyl)sulfonyl)piperidine analogues, key pharmacophoric features would likely include:

An aromatic ring (the 4-fluorophenyl group).

A hydrophobic feature (the piperidine ring).

Two hydrogen bond acceptors (the sulfonyl oxygens).

A hydrogen bond donor (the piperidine N-H group, if unsubstituted).

Once generated, the pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophoric features and are therefore likely to be active. nih.gov It also provides a framework for designing new analogues by guiding modifications to the core structure to better fit the model and enhance activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For a series of 4-((4-Fluorophenyl)sulfonyl)piperidine analogues, a QSAR model could be developed to predict their potency, for example, as enzyme inhibitors.

The first step in QSAR is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including topological (e.g., connectivity indices), electronic (e.g., partial charges), and physicochemical (e.g., logP, molecular weight) properties. nih.govnih.gov

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links a combination of these descriptors to the observed biological activity (e.g., IC50 values). mdpi.com A robust QSAR model is characterized by high statistical significance and predictive power, which is validated using internal (cross-validation) and external test sets of compounds. nih.gov

For example, a hypothetical QSAR model might reveal that the inhibitory activity of these analogues is positively correlated with the lipophilicity (logP) and negatively correlated with the surface area of a particular region of the molecule. nih.gov Such a model is invaluable for predicting the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. researchgate.net

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| r² (Correlation Coefficient) | 0.962 | Indicates a strong correlation between predicted and observed activity for the training set. nih.gov |

| q² (Cross-validation Coefficient) | 0.917 | Measures the internal predictive ability of the model. nih.gov |

| r²_pred (External Validation) | 0.814 | Measures the model's ability to predict the activity of an external test set. researchgate.net |

| Key Descriptors | logP, Partial Negative Surface Area | Molecular properties found to be most influential on activity. nih.gov |

Note: The statistical values are taken from representative QSAR studies on related compound classes.

In Silico Prediction of Off-Target Interactions

While a compound may be designed to interact with a specific biological target, it can also bind to other, unintended proteins, leading to off-target effects. In silico prediction of these off-target interactions is a critical component of modern safety assessment in drug development. nih.gov

For 4-((4-Fluorophenyl)sulfonyl)piperidine, various computational approaches can be used to predict potential off-target liabilities. One common method involves screening the compound against a large panel of known protein targets using reverse molecular docking. In this approach, the ligand is docked into the binding sites of numerous proteins associated with adverse effects. A high docking score against one of these "anti-targets" can signal a potential off-target interaction.

Another approach utilizes machine learning models or ligand-based similarity searching. nih.gov If 4-((4-Fluorophenyl)sulfonyl)piperidine shares significant structural or physicochemical similarity with known drugs that have documented off-target effects, it may be flagged for potential interaction with the same off-targets. These predictive models can provide a multidimensional "off-target profile" for a molecule, which helps in the early identification and mitigation of potential safety issues long before clinical trials. nih.gov

Derivatization Strategies and Functionalization of 4 4 Fluorophenyl Sulfonyl Piperidine

Synthesis of Covalently Linked Probes for Biological Studies

Covalent probes are invaluable tools for identifying and characterizing the biological targets of a molecule. The development of such probes from 4-((4-Fluorophenyl)sulfonyl)piperidine would involve the introduction of a reactive electrophilic group, often termed a "warhead," capable of forming a stable covalent bond with nucleophilic residues on a target protein, such as cysteine, lysine, or serine.

One potential strategy for the synthesis of a covalently linked probe would be the functionalization of the piperidine (B6355638) nitrogen. The secondary amine is a nucleophilic handle that can be readily alkylated or acylated. For instance, reaction with an acryloyl chloride or a vinyl sulfone derivative would introduce a Michael acceptor, a common warhead for targeting cysteine residues. The general synthetic scheme would involve the deprotonation of the piperidine nitrogen with a mild base followed by the addition of the electrophilic warhead precursor.

Another approach could involve the modification of the 4-fluorophenyl ring. While the fluorine substitution makes the ring electron-deficient and less susceptible to electrophilic aromatic substitution, nucleophilic aromatic substitution (SNA_r_) could be a viable strategy if an additional activating group, such as a nitro group, were present. A more general approach would be to start from a derivative of 4-((phenyl)sulfonyl)piperidine where the phenyl ring is substituted with a group amenable to conversion into a reactive moiety, such as an amine that can be transformed into a diazonium salt or an isothiocyanate.

Table 1: Potential Reactive Moieties for Covalent Probe Development

| Reactive Group (Warhead) | Target Amino Acid Residue | Potential Synthetic Precursor |

| Acrylamide | Cysteine | Acryloyl chloride |

| Vinyl sulfone | Cysteine | 2-Chloroethylsulfonyl chloride |

| Fluorosulfonyl | Lysine, Tyrosine | 4-Chlorosulfonylbenzoyl chloride |

| Epoxide | Cysteine, Histidine, Serine | Epichlorohydrin |

Detailed research into the specific biological targets of 4-((4-Fluorophenyl)sulfonyl)piperidine would be necessary to guide the choice of the most appropriate reactive group for probe development. The reactivity of the warhead must be finely tuned to ensure selective labeling of the target protein while minimizing off-target reactions.

Development of Bioconjugates of 4-((4-Fluorophenyl)sulfonyl)piperidine

Bioconjugation involves the linking of a small molecule, such as 4-((4-Fluorophenyl)sulfonyl)piperidine, to a biomolecule, for instance, a peptide, protein, or nucleic acid. This strategy is employed to enhance the therapeutic properties of the small molecule, to deliver it to a specific site of action, or to use the biomolecule as a carrier.

The development of bioconjugates of 4-((4-Fluorophenyl)sulfonyl)piperidine would necessitate the introduction of a functional group that can participate in a bioorthogonal reaction, a reaction that proceeds efficiently in a biological environment without interfering with native biochemical processes. The most common bioorthogonal reactions include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry."

To prepare 4-((4-Fluorophenyl)sulfonyl)piperidine for bioconjugation via click chemistry, it would need to be derivatized with either an azide (B81097) or an alkyne functionality. A common strategy would be to introduce a linker containing the desired functional group onto the piperidine nitrogen. For example, the piperidine could be reacted with a short polyethylene (B3416737) glycol (PEG) linker terminated with an azide group. The PEG linker would also enhance the solubility and pharmacokinetic properties of the resulting bioconjugate.

Table 2: Bioorthogonal Functional Groups for Bioconjugation

| Functional Group | Corresponding Reaction Partner | Bioorthogonal Reaction |

| Azide | Terminal alkyne | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |

| Azide | Cyclooctyne | Strain-promoted azide-alkyne cycloaddition (SPAAC) |

| Tetrazine | trans-Cyclooctene | Inverse-electron-demand Diels-Alder reaction |

| Maleimide | Thiol (Cysteine) | Michael addition |

Once functionalized with a bioorthogonal handle, the 4-((4-Fluorophenyl)sulfonyl)piperidine derivative could be conjugated to a biomolecule that has been correspondingly modified with the complementary reactive partner. For example, a peptide could be synthesized to include a non-natural amino acid containing an alkyne side chain, which would then be ready to react with the azide-functionalized piperidine derivative.

Creation of Fluorescent and Isotopic Labels for 4-((4-Fluorophenyl)sulfonyl)piperidine

Fluorescent and isotopically labeled derivatives of 4-((4-Fluorophenyl)sulfonyl)piperidine are essential for a variety of in vitro and in vivo studies, including fluorescence microscopy, flow cytometry, positron emission tomography (PET), and single-photon emission computed tomography (SPECT).

Fluorescent Labeling: The creation of a fluorescently labeled version of 4-((4-Fluorophenyl)sulfonyl)piperidine would involve the covalent attachment of a fluorophore. The choice of fluorophore would depend on the specific application, considering factors such as excitation and emission wavelengths, quantum yield, and photostability. Common fluorophores include fluorescein, rhodamine, and cyanine (B1664457) dyes.

The synthetic strategy would likely involve the functionalization of the piperidine nitrogen with a linker that is then coupled to the fluorophore. For example, the piperidine could be acylated with a linker containing a terminal carboxylic acid. This carboxylic acid could then be activated and reacted with an amine-functionalized fluorophore to form a stable amide bond.

Isotopic Labeling: Isotopic labeling involves the incorporation of a stable or radioactive isotope into the molecule. This can be achieved through the use of isotopically enriched starting materials or by performing a chemical reaction that introduces the isotope in a late-stage synthetic step.

For PET imaging, the introduction of a positron-emitting isotope such as fluorine-18 (B77423) (¹⁸F) would be of high interest. Given that the parent molecule already contains a fluorine atom, a potential strategy for radiosynthesis would be to develop a precursor that allows for the nucleophilic substitution with [¹⁸F]fluoride. This would likely involve replacing the fluorine on the phenylsulfonyl ring with a leaving group such as a nitro or a trimethylammonium group.

For SPECT imaging or in vitro radioligand binding assays, isotopes such as iodine-123 (¹²³I), iodine-125 (B85253) (¹²⁵I), or tritium (B154650) (³H) could be incorporated. The introduction of iodine could be achieved by electrophilic iodination of an activated aromatic ring or through a Sandmeyer reaction on an aniline (B41778) precursor. Tritium labeling could be performed by catalytic tritiation of an unsaturated precursor.

Table 3: Examples of Labels for Derivatization

| Label Type | Isotope/Fluorophore | Application |

| Isotopic (PET) | Fluorine-18 (¹⁸F) | In vivo imaging |

| Isotopic (SPECT) | Iodine-123 (¹²³I) | In vivo imaging |

| Isotopic (Radioassay) | Tritium (³H), Iodine-125 (¹²⁵I) | In vitro binding studies |

| Fluorescent | Fluorescein, Rhodamine, Cyanine dyes | Fluorescence microscopy, Flow cytometry |

The successful synthesis and application of these labeled derivatives would provide powerful tools to investigate the pharmacokinetics, pharmacodynamics, and cellular distribution of 4-((4-Fluorophenyl)sulfonyl)piperidine.

Preclinical Mechanistic Investigations of 4 4 Fluorophenyl Sulfonyl Piperidine in Model Systems

In Vitro Cell-Based Mechanistic Efficacy Studies

No specific in vitro cell-based mechanistic efficacy studies for 4-((4-Fluorophenyl)sulfonyl)piperidine have been identified in the reviewed scientific literature. Therefore, no data tables or detailed research findings on its specific effects on cell lines can be presented.

Analysis of Biochemical Pathways in Complex Cellular Systems

There is no available research detailing the analysis of biochemical pathways affected by 4-((4-Fluorophenyl)sulfonyl)piperidine in complex cellular systems. Consequently, information regarding its molecular targets and mechanism of action at a biochemical level is not available for discussion.

Ex Vivo Tissue and Organotypic Slice Culture Investigations

No studies utilizing ex vivo tissue or organotypic slice cultures to investigate the effects of 4-((4-Fluorophenyl)sulfonyl)piperidine have been found in the public domain. Such studies are crucial for understanding the compound's action in a more physiologically relevant context, but this information is currently lacking for this specific molecule.

Future Research Directions and Unaddressed Academic Questions

Exploration of Novel Biological Applications for 4-((4-Fluorophenyl)sulfonyl)piperidine

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs, while the sulfonamide group is a well-established pharmacophore with a broad range of therapeutic applications, including antibacterial and anticancer activities. nih.govresearchgate.net The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity. st-andrews.ac.uk Consequently, future research should be directed towards a systematic exploration of the biological activities of 4-((4-fluorophenyl)sulfonyl)piperidine.

Initial computational screening, or in silico analysis, could predict potential biological targets by comparing the compound's structure to libraries of known bioactive molecules. clinmedkaz.org This could be followed by broad-based phenotypic screening against a diverse array of cell lines and disease models to identify novel therapeutic areas. Given the known activities of related compounds, promising areas for investigation include, but are not limited to:

Oncology: Many piperidine and sulfonamide derivatives exhibit anticancer properties. clinmedkaz.orgnih.gov Investigating the effect of 4-((4-fluorophenyl)sulfonyl)piperidine on various cancer cell lines, particularly those where related structures have shown efficacy, is a logical first step.

Neuroscience: The piperidine nucleus is a common feature in centrally acting agents. clinmedkaz.org Exploring the compound's potential to modulate neurotransmitter receptors or enzymes involved in neurological disorders could uncover new therapeutic avenues.

Infectious Diseases: Sulfonamides are classic antibacterial agents. nih.gov Testing the efficacy of 4-((4-fluorophenyl)sulfonyl)piperidine against a panel of clinically relevant bacterial and fungal pathogens is warranted. researchgate.net For instance, some novel sulfonamide derivatives containing a piperidine moiety have shown promise as bactericides for managing plant bacterial diseases. nih.gov

A summary of potential research areas is presented in the table below.

| Research Area | Rationale | Potential Targets |

| Oncology | Piperidine and sulfonamide motifs are present in many anticancer drugs. clinmedkaz.orgnih.gov | Kinases, topoisomerases, cell cycle regulators |

| Neuroscience | Piperidine is a key scaffold for CNS-active compounds. clinmedkaz.org | G-protein coupled receptors, ion channels, transporters |

| Infectious Diseases | Sulfonamides are known antimicrobial agents. nih.govresearchgate.net | Dihydropteroate (B1496061) synthase, other essential microbial enzymes |

Advanced Methodologies for Target Validation

Once a promising biological activity is identified, rigorous target identification and validation are crucial. Modern chemogenomic and proteomic approaches offer powerful tools to elucidate the molecular mechanisms of action of a novel compound.

Chemoproteomics can be employed to directly identify the protein targets of 4-((4-fluorophenyl)sulfonyl)piperidine. This could involve techniques such as:

Activity-Based Protein Profiling (ABPP): If the compound has enzymatic inhibitory activity, ABPP can be used to identify the specific enzyme(s) it targets in a complex biological sample.

Affinity-Based Proteomics: The compound could be immobilized on a solid support to "pull down" its binding partners from cell lysates, which can then be identified by mass spectrometry.

Genetic approaches are also indispensable for target validation. Techniques like CRISPR-Cas9-mediated gene knockout or siRNA-mediated gene knockdown can be used to confirm whether the identified target is essential for the observed biological effect of the compound.

Integration of Omics Technologies in Mechanistic Research

To gain a comprehensive understanding of the cellular response to 4-((4-fluorophenyl)sulfonyl)piperidine, an integrated multi-omics approach is essential.

Transcriptomics (RNA-Seq): This technique can reveal changes in gene expression patterns in response to treatment with the compound, providing insights into the affected cellular pathways.

Proteomics: In addition to identifying direct binding partners, quantitative proteomics can measure changes in the abundance of thousands of proteins, offering a global view of the cellular response at the protein level.

Metabolomics: By analyzing the global metabolic profile of cells or organisms, metabolomics can uncover downstream biochemical changes induced by the compound, potentially identifying novel biomarkers of its activity. nih.govresearchgate.net Untargeted metabolomics, in particular, can be a powerful tool to investigate the biochemical effects and potential mode of action. researchgate.net

The integration of these omics datasets can provide a systems-level understanding of the compound's mechanism of action and help to generate new hypotheses for further investigation.

Challenges and Opportunities in 4-((4-Fluorophenyl)sulfonyl)piperidine Research

The development of 4-((4-fluorophenyl)sulfonyl)piperidine as a potential therapeutic agent is not without its challenges. The synthesis of fluorinated piperidines can be complex, often requiring specialized methods to control stereochemistry and avoid defluorination. nih.govnih.gov Furthermore, the sulfonamide group can sometimes be associated with off-target effects and idiosyncratic drug reactions.

However, these challenges also present opportunities for innovation in medicinal chemistry. The development of novel, efficient, and stereoselective synthetic routes to 4-((4-fluorophenyl)sulfonyl)piperidine and its analogs would be a significant advancement. nih.gov Moreover, a thorough investigation of the structure-activity relationships (SAR) and structure-toxicity relationships could lead to the design of second-generation compounds with improved potency, selectivity, and safety profiles. The strategic placement of the fluorine atom and modifications to the piperidine and phenyl rings could be systematically explored to optimize the compound's drug-like properties. The sulfonylpiperidine moiety itself has been identified as a novel inhibitor of bacterial thymidylate kinase, highlighting the potential for discovering new biological activities within this chemical space. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((4-Fluorophenyl)sulfonyl)piperidine?

- Methodology : The compound is typically synthesized via nucleophilic substitution. Piperidine reacts with 4-fluorophenylsulfonyl chloride under alkaline conditions (e.g., triethylamine or NaOH in dichloromethane). The reaction is monitored by TLC, followed by purification via recrystallization or column chromatography . Adjustments in reaction stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to piperidine) improve yield. For analogs, substituents on the phenyl ring can be introduced using pre-functionalized sulfonyl chlorides .

Q. How is the compound characterized for structural integrity and purity?

- Techniques :

- Elemental analysis : Validates empirical formula (e.g., C, H, N, S, F content) with deviations <0.4% indicating high purity .

- NMR spectroscopy : H and C NMR confirm sulfonyl group integration (δ ~3.1–3.5 ppm for piperidine protons adjacent to sulfonyl) and aryl-fluorine coupling patterns (δ ~7.5–8.0 ppm) .

- HPLC : Purity ≥95% is standard; gradient elution with methanol/water (70:30) on a C18 column is recommended .

Q. What solvents and conditions are optimal for its stability during storage?

- Guidelines : Store at –20°C under inert gas (argon/nitrogen) to prevent sulfonyl group hydrolysis. Avoid protic solvents (e.g., water, alcohols) and exposure to light. Stability tests using accelerated degradation studies (40°C/75% RH for 14 days) confirm no decomposition in anhydrous DMSO or DMF .

Advanced Research Questions

Q. How does the sulfonyl group influence reactivity in derivatization reactions?

- Reactivity Profile : The sulfonyl group acts as an electron-withdrawing moiety, enabling nucleophilic substitution at the piperidine nitrogen. For example:

- Alkylation : React with alkyl halides (e.g., methyl iodide) in DMF/KCO to yield N-alkylated derivatives.

- Acylation : Use acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions.

- Kinetic Studies : Reaction rates are pH-dependent; optimal acylation occurs at pH 8–8. Monitor by F NMR to track fluorine environment changes .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

- SAR Insights :

- Electron-withdrawing groups (F, Cl) : Enhance binding to serotonin/dopamine receptors (e.g., 4-fluorophenyl analogs show higher 5-HT affinity vs. methoxy derivatives) .

- Positional isomerism : Para-substitution (vs. meta/ortho) optimizes steric compatibility with receptor pockets.

- Experimental Design :

- Synthesize analogs via halogen exchange (e.g., Cl → F using KF/AlO) .

- Evaluate receptor binding via radioligand assays (IC values) and molecular docking .

Q. How can researchers resolve contradictions in analytical data (e.g., elemental analysis discrepancies)?

- Case Study : Elemental analysis of fluorophenyl-piperidine derivatives may show minor deviations (e.g., 65.53% C found vs. 65.66% calculated) due to hygroscopicity or residual solvents .

- Resolution Strategies :

- Repeat analysis after vacuum-drying (24h, 40°C).

- Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography.

Methodological Considerations

Q. What safety protocols are critical for handling this compound?

- Hazards : Similar to piperidine derivatives, it may cause skin/eye irritation (GHS Category 2) and respiratory sensitization .

- Precautions :

- Use PPE (nitrile gloves, goggles) and work in a fume hood.

- In case of exposure: Rinse eyes with water (15 min) and seek medical attention for persistent irritation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.